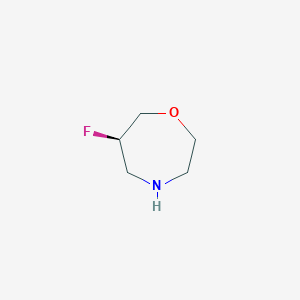
(R)-6-Fluoro-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-1,4-oxazepane is a heterocyclic organic compound that features a seven-membered ring containing both oxygen and nitrogen atoms, with a fluorine atom attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluorohexan-1-amine with ethylene oxide under controlled conditions to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity. The reaction conditions are optimized to maintain the integrity of the fluorine atom and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: ®-6-Fluoro-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxazepane oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Oxazepane oxides.
Reduction: Reduced oxazepane derivatives.
Substitution: Amino or thiol-substituted oxazepanes.
Scientific Research Applications
®-6-Fluoro-1,4-oxazepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ®-6-Fluoro-1,4-oxazepane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
6-Fluoro-1,4-oxazepane: Lacks the ®-configuration, leading to different stereochemical properties.
1,4-Oxazepane: Without the fluorine atom, it exhibits different reactivity and biological activity.
6-Chloro-1,4-oxazepane: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: ®-6-Fluoro-1,4-oxazepane is unique due to its specific stereochemistry and the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The ®-configuration provides a specific three-dimensional shape that can be crucial for its interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(6R)-6-fluoro-1,4-oxazepane |
InChI |
InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
NJTSFYYLJREPBC-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@@H](CN1)F |
Canonical SMILES |
C1COCC(CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


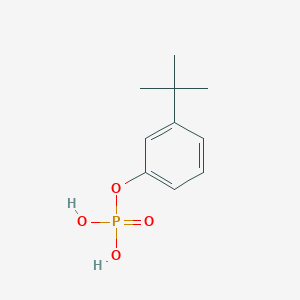
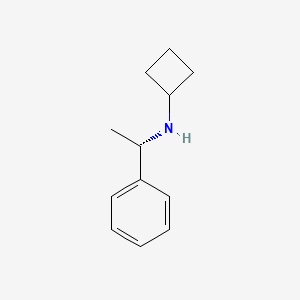
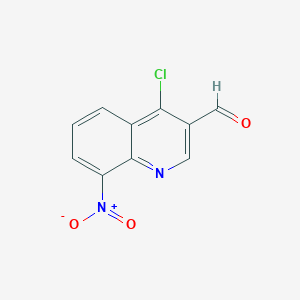
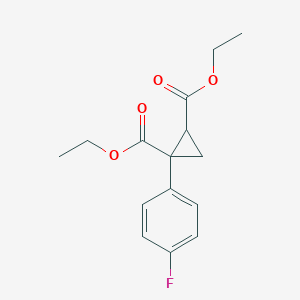
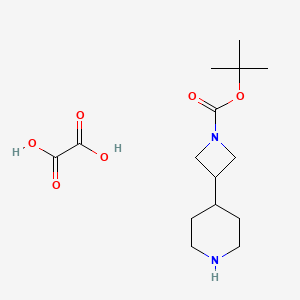
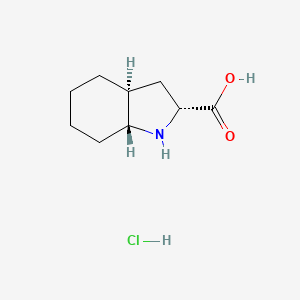
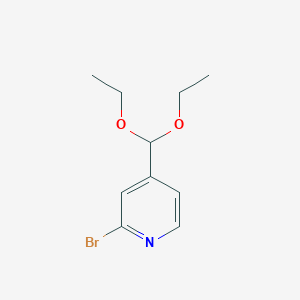

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
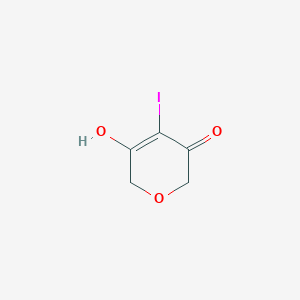

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13025887.png)
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
